molecular formula C50H60O2P2 B14778315 2-(1-Adamantyl)-6-[[2-[[3-(1-adamantyl)-2-hydroxy-5-methylphenyl]methyl-phenylphosphanyl]ethyl-phenylphosphanyl]methyl]-4-methylphenol

2-(1-Adamantyl)-6-[[2-[[3-(1-adamantyl)-2-hydroxy-5-methylphenyl]methyl-phenylphosphanyl]ethyl-phenylphosphanyl]methyl]-4-methylphenol

Cat. No.: B14778315
M. Wt: 755.0 g/mol
InChI Key: MUZIHSKOEGTHPM-VXNPZPMISA-N
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Description

2-(1-Adamantyl)-6-[[2-[[3-(1-adamantyl)-2-hydroxy-5-methylphenyl]methyl-phenylphosphanyl]ethyl-phenylphosphanyl]methyl]-4-methylphenol is a complex organic compound featuring adamantyl groups and phenylphosphanyl moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1-Adamantyl)-6-[[2-[[3-(1-adamantyl)-2-hydroxy-5-methylphenyl]methyl-phenylphosphanyl]ethyl-phenylphosphanyl]methyl]-4-methylphenol typically involves multiple steps:

    Formation of Adamantyl Derivatives: The initial step involves the preparation of adamantyl derivatives through Friedel-Crafts alkylation.

    Phosphanyl Group Introduction: The phenylphosphanyl groups are introduced via a palladium-catalyzed cross-coupling reaction.

    Hydroxylation and Methylation: Hydroxylation and methylation reactions are carried out to introduce the hydroxy and methyl groups on the phenyl rings.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group, forming quinones.

    Reduction: Reduction reactions can target the phenylphosphanyl groups, converting them to phosphines.

    Substitution: The adamantyl groups can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

    Substitution: Nucleophiles like amines and thiols are employed in substitution reactions.

Major Products

    Oxidation: Quinones and other oxidized derivatives.

    Reduction: Phosphines and reduced phenyl derivatives.

    Substitution: Various substituted adamantyl derivatives.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in transition metal catalysis, enhancing the reactivity and selectivity of catalytic processes.

    Materials Science: Its unique structure makes it a candidate for the development of novel materials with specific electronic and mechanical properties.

Biology and Medicine

    Drug Development: The compound’s structural features may be exploited in the design of new pharmaceuticals, particularly those targeting specific enzymes or receptors.

    Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity and protein interactions.

Industry

    Polymer Chemistry: The compound can be incorporated into polymer matrices to improve their thermal and mechanical properties.

    Electronics: Its potential use in organic electronics, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), is being explored.

Mechanism of Action

The compound exerts its effects through interactions with specific molecular targets, such as enzymes and receptors. The adamantyl groups provide steric hindrance, while the phenylphosphanyl moieties can participate in coordination with metal centers. These interactions can modulate the activity of enzymes or alter the properties of materials in which the compound is incorporated.

Comparison with Similar Compounds

Similar Compounds

    1-Adamantyl Derivatives: Compounds like 1-adamantylamine and 1-adamantanol share the adamantyl core but differ in functional groups.

    Phenylphosphanyl Compounds: Triphenylphosphine and diphenylphosphine are simpler analogs with similar phosphanyl groups.

Uniqueness

2-(1-Adamantyl)-6-[[2-[[3-(1-adamantyl)-2-hydroxy-5-methylphenyl]methyl-phenylphosphanyl]ethyl-phenylphosphanyl]methyl]-4-methylphenol is unique due to the combination of adamantyl and phenylphosphanyl groups, which confer distinct steric and electronic properties. This makes it particularly valuable in applications requiring specific molecular interactions and stability.

Properties

Molecular Formula

C50H60O2P2

Molecular Weight

755.0 g/mol

IUPAC Name

2-(1-adamantyl)-6-[[2-[[3-(1-adamantyl)-2-hydroxy-5-methylphenyl]methyl-phenylphosphanyl]ethyl-phenylphosphanyl]methyl]-4-methylphenol

InChI

InChI=1S/C50H60O2P2/c1-33-15-41(47(51)45(17-33)49-25-35-19-36(26-49)21-37(20-35)27-49)31-53(43-9-5-3-6-10-43)13-14-54(44-11-7-4-8-12-44)32-42-16-34(2)18-46(48(42)52)50-28-38-22-39(29-50)24-40(23-38)30-50/h3-12,15-18,35-40,51-52H,13-14,19-32H2,1-2H3/t35?,36?,37?,38?,39?,40?,49?,50?,53-,54-/m1/s1

InChI Key

MUZIHSKOEGTHPM-VXNPZPMISA-N

Isomeric SMILES

CC1=CC(=C(C(=C1)C23CC4CC(C2)CC(C4)C3)O)C[P@@](CC[P@](CC5=C(C(=CC(=C5)C)C67CC8CC(C6)CC(C8)C7)O)C9=CC=CC=C9)C1=CC=CC=C1

Canonical SMILES

CC1=CC(=C(C(=C1)C23CC4CC(C2)CC(C4)C3)O)CP(CCP(CC5=C(C(=CC(=C5)C)C67CC8CC(C6)CC(C8)C7)O)C9=CC=CC=C9)C1=CC=CC=C1

Origin of Product

United States

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